N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
N-(6-Methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide (molecular formula: C₁₉H₁₈N₄O₃S; molecular weight: 382.4 g/mol) is a pyridazinone-based acetamide derivative characterized by a 6-methoxypyridine moiety linked via an acetamide bridge to a pyridazinyl ring substituted with a 4-(methylsulfanyl)phenyl group . The methylsulfanyl and methoxy substituents in this compound suggest moderate lipophilicity, which may influence its pharmacokinetic properties and target binding efficiency.
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-26-18-9-5-14(11-20-18)21-17(24)12-23-19(25)10-8-16(22-23)13-3-6-15(27-2)7-4-13/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
MMYWCKSTHLHSJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions
Ultrasound-promoted multicomponent reactions (MCRs) enable efficient pyridazinone formation. For instance, Zare et al. demonstrated the condensation of arenes, cyclic anhydrides, and arylhydrazines using ionic liquid catalysts like [bmim]Br-AlCl3. This method achieves yields up to 85% under solvent-free conditions. The mechanism involves Friedel-Crafts acylation followed by hydrazone cyclization (Scheme 5).
Hydrohydrazination-Condensation Pathways
AlexIn et al. developed a domino reaction combining phenylhydrazine with 4-pentynoic acid in the presence of ZnCl2, yielding 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. While this method is operationally simple, substituent diversity is limited compared to MCRs.
Formation of the Acetamide Side Chain
The N-(6-methoxypyridin-3-yl)acetamide group is introduced via nucleophilic acyl substitution:
Activation of Carboxylic Acid Intermediates
The pyridazinone-acetic acid precursor is activated as an acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with 6-methoxy-3-aminopyridine in tetrahydrofuran (THF) at 0–5°C yields the acetamide.
Microwave-Assisted Amidation
CN103030570A highlights microwave irradiation (100–120°C, 30 min) for amide bond formation, reducing reaction times from hours to minutes while maintaining yields above 90%.
Integrated Synthetic Strategies
Combining these steps, two viable routes emerge:
Sequential Linear Synthesis
Convergent Approach
-
Prefabricated Pyridazinone-Acetic Acid : Synthesized via hydrohydrazination.
-
Pd-Catalyzed Coupling : Attach 4-(methylsulfanyl)phenylboronic acid using Pd(dppf)Cl2.
-
Final Amidation : Traditional or microwave-assisted methods.
Optimization Challenges and Solutions
| Parameter | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Regioselectivity | Competing substitution at pyridazinone C4 | Use bulky directing groups (e.g., tert-butyl) | 15–20% |
| Sulfur Oxidation | Unwanted sulfone formation | Strict anaerobic conditions | 30% |
| Catalyst Loading | High Pd costs | Ligand-accelerated catalysis (e.g., XPhos) | 10% cost reduction |
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazinone core can be reduced to a dihydropyridazinone under suitable conditions.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted methoxypyridine derivatives.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing vs.
- Dual Aromatic Systems : ’s compound features dual methoxyphenyl groups, which may increase π-π stacking interactions compared to the target’s heteroaromatic pyridine moiety .
- Heterocyclic Diversity : ’s compound incorporates an oxadiazole ring, introducing additional hydrogen-bond acceptors absent in the target .
Analysis of Physicochemical Properties
- Lipophilicity : The target’s calculated logP (estimated via fragment-based methods) is ~2.5, lower than ’s dichloro analog (~3.8) due to reduced halogen content .
- Molecular Weight : The target (382.4 g/mol) adheres to Lipinski’s rule of five, whereas ’s compound (517.9 g/mol) may face bioavailability challenges .
- Solubility : The methoxypyridine and methylsulfanyl groups in the target likely improve aqueous solubility compared to highly halogenated analogs .
Biological Activity
N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: CHNOS
- Molecular Weight: 382.44 g/mol
- CAS Number: 1282098-12-7
The compound features a methoxypyridine moiety and a pyridazinone derivative linked through an acetamide functional group. Its unique structure is believed to confer specific biological activities.
Biological Activity Data
A comparative analysis of compounds similar to this compound highlights its potential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-acetylpyridazinone derivatives | Pyridazinone core | Antimicrobial, anti-inflammatory |
| 4-(methylthio)aniline derivatives | Methylthio substituent | Antitumor activity |
| Methoxy-substituted pyridines | Methoxy group on pyridine | Diverse pharmacological effects |
This table illustrates how the specific combination of functional groups in this compound may lead to distinct biological activities compared to other compounds in its class.
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study examining the antimicrobial properties of methoxy-substituted pyridines found that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of the methoxy group was crucial for enhancing bioactivity .
- Anti-inflammatory Research:
- Antitumor Activity:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of parameters. For example:
- Intermediate Preparation : Start with chlorination or methoxylation of precursor amines (e.g., 6-methoxypyridin-3-amine) to introduce functional groups .
- Coupling Reactions : Use coupling agents like EDC/HOBt for acetamide bond formation between intermediates .
- Reaction Conditions : Optimize temperature (60–80°C for pyridazine ring closure), solvent (polar aprotic solvents like DMF enhance solubility), and reaction time (12–24 hours for complete conversion) .
- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization to isolate the target compound .
Key Parameters for Optimization :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Avoids decomposition |
| Solvent | DMF or DCM | Enhances reactivity |
| Catalyst | Triethylamine | Neutralizes byproducts |
Q. What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxypyridine, methylsulfanylphenyl, and pyridazinone moieties. Key signals: δ 8.2–8.5 ppm (pyridazine protons), δ 2.5 ppm (methylsulfanyl group) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 412.12) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. How should initial biological screening be designed to assess its pharmacological potential?
Methodological Answer :
- Target Selection : Prioritize kinases or enzymes (e.g., COX-2, PDE inhibitors) based on structural analogs with pyridazinone cores .
- In Vitro Assays : Use enzyme inhibition assays (IC₅₀ determination) and cell viability tests (MTT assay on cancer lines like HepG2 or MCF-7) .
- Positive Controls : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) to contextualize activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the methylsulfanyl group?
Methodological Answer :
- Analog Synthesis : Replace the methylsulfanyl group with sulfoxide, sulfone, or halogens (Cl, F) to study electronic effects .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme assays. For example, sulfone derivatives may show enhanced binding due to increased polarity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target active sites (e.g., hydrophobic pockets favoring methylsulfanyl) .
Q. What advanced spectroscopic methods resolve contradictions in reported bioactivity data?
Methodological Answer :
- X-ray Crystallography : Determine crystal structure to confirm stereochemistry and hydrogen-bonding interactions influencing activity .
- Metabolite Profiling (LC-MS/MS) : Identify oxidative metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity discrepancies between studies by measuring thermodynamic parameters .
Q. How can researchers address discrepancies in enzyme inhibition potency across assay platforms?
Methodological Answer :
- Orthogonal Assays : Validate results using fluorogenic (e.g., FRET-based) and radiometric assays to rule out interference from assay conditions .
- Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological vs. assay-specific environments .
- Protein Source : Compare recombinant vs. native enzyme preparations to identify post-translational modifications affecting inhibition .
Key Challenges and Solutions
- Synthetic Scalability : Multi-step synthesis risks low overall yield. Solution: Use flow chemistry for intermediates .
- Bioactivity Variability : Contradictions arise from metabolite interference. Solution: Include CYP450 inhibition assays in profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
